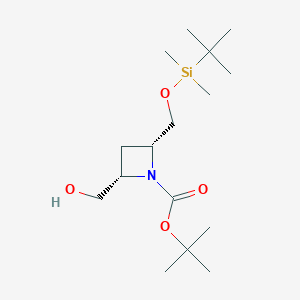
(2R,4S)-Tert-butyl 2-(((tert-butyldimethylsilyl)oxy)methyl)-4-(hydroxymethyl)azetidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,4S)-Tert-butyl 2-(((tert-butyldimethylsilyl)oxy)methyl)-4-(hydroxymethyl)azetidine-1-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, a tert-butyldimethylsilyl group, and an azetidine ring. The presence of these functional groups makes it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-Tert-butyl 2-(((tert-butyldimethylsilyl)oxy)methyl)-4-(hydroxymethyl)azetidine-1-carboxylate typically involves multiple steps One common method starts with the protection of the hydroxyl group using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole This is followed by the formation of the azetidine ring through a cyclization reaction
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,4S)-Tert-butyl 2-(((tert-butyldimethylsilyl)oxy)methyl)-4-(hydroxymethyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The azetidine ring can be reduced to form a more saturated ring structure.
Substitution: The tert-butyldimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the silyl protecting group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction of the azetidine ring results in a more saturated ring structure.
Wissenschaftliche Forschungsanwendungen
(2R,4S)-Tert-butyl 2-(((tert-butyldimethylsilyl)oxy)methyl)-4-(hydroxymethyl)azetidine-1-carboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2R,4S)-Tert-butyl 2-(((tert-butyldimethylsilyl)oxy)methyl)-4-(hydroxymethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of the tert-butyldimethylsilyl group can enhance the compound’s stability and bioavailability, making it more effective in its interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2R,4S)-Tert-butyl 2-(((tert-butyldimethylsilyl)oxy)methyl)-4-(hydroxymethyl)azetidine-1-carboxylate can be compared with other azetidine derivatives and silyl-protected compounds.
- Examples include (2R,4S)-Tert-butyl 2-(((tert-butyldimethylsilyl)oxy)methyl)-4-(methyl)azetidine-1-carboxylate and (2R,4S)-Tert-butyl 2-(((tert-butyldimethylsilyl)oxy)methyl)-4-(ethyl)azetidine-1-carboxylate.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C16H33NO4Si |
|---|---|
Molekulargewicht |
331.52 g/mol |
IUPAC-Name |
tert-butyl (2R,4S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-(hydroxymethyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C16H33NO4Si/c1-15(2,3)21-14(19)17-12(10-18)9-13(17)11-20-22(7,8)16(4,5)6/h12-13,18H,9-11H2,1-8H3/t12-,13+/m0/s1 |
InChI-Schlüssel |
ZHTYVWVJOUGBNM-QWHCGFSZSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1[C@@H](C[C@@H]1CO[Si](C)(C)C(C)(C)C)CO |
Kanonische SMILES |
CC(C)(C)OC(=O)N1C(CC1CO[Si](C)(C)C(C)(C)C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















